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Introduction
Buergerinin B is a natural product isolated from Scrophularia buergeriana. While a direct total

synthesis of Buergerinin B has not been extensively reported in the scientific literature, this

document provides a detailed account of the total synthesis of the closely related and

structurally similar compounds, Buergerinin F and G. The synthesis of these analogues offers

valuable insights into the chemical strategies that could be applicable for the synthesis of

Buergerinin B and other related natural products.

This application note presents the complete synthetic route for Buergerinin F and G, starting

from the readily available nucleoside, thymidine. The synthesis involves a 15-step linear

sequence to afford Buergerinin F, which is then converted to Buergerinin G in a final oxidation

step.[1] This protocol provides detailed experimental procedures for each key transformation,

along with a comprehensive summary of the reaction yields.

Synthetic Pathway Overview
The total synthesis of Buergerinin F and G, as developed by Han and Lowary, is a linear

sequence that showcases a variety of key organic transformations. The pathway commences

with the conversion of thymidine to a key glycal intermediate. This is followed by a series of

stereocontrolled reactions including hydrogenation, oxidation, Grignard addition, hydroboration,

and acetal protection to construct the core structure. Subsequent functional group
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manipulations, including tosylation and a Wacker oxidation, lead to the penultimate ketone,

which upon deprotection yields Buergerinin F. A final regioselective oxidation furnishes

Buergerinin G.

Thymidine Glycal (3)
2 steps

Alcohol (4)
H2, Pd/C

Ketone (5)
PCC

Tertiary Alcohol (6)
VinylMgBr

Diol (7)
BH3·THF then H2O2

Ethylidene Acetal (8)
EtOCH=CH2, p-TsOH

Furan (10)
Acid

Tosylate (11)
TsCl, py

Alcohol (12)
LiAlH4

Allylfuran (13)
VinylMgBr

Ketone (14)
PdCl2, CuCl, O2

Alcohol (16)

NaBH4

Buergerinin F (1)
aq. AcOH

PCC

Buergerinin G (2)
RuO4
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Caption: Total Synthesis of Buergerinin F and G.

Quantitative Data Summary
The following table summarizes the yields for each step in the total synthesis of Buergerinin F

and G.
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Step
Starting
Material

Product Reagents Yield (%)

1-2 Thymidine Glycal (3)
(Not specified in

detail)
65 (over 2 steps)

3 Glycal (3) Alcohol (4) H₂, 10% Pd/C 87

4 Alcohol (4) Ketone (5) PCC, Celite 90

5 Ketone (5)
Tertiary Alcohol

(6)

Vinylmagnesium

bromide
94

6
Tertiary Alcohol

(6)
Diol (7)

BH₃·THF, then

H₂O₂, NaOH
96

7 Diol (7)
Ethylidene Acetal

(8)

Ethyl vinyl ether,

p-TsOH
79

8
Ethylidene Acetal

(8)
Furan (10) p-TsOH 95

9 Furan (10) Tosylate (11) TsCl, pyridine 98

10 Tosylate (11) Alcohol (12) LiAlH₄ 80

11 Alcohol (12) Allylfuran (13)
Vinylmagnesium

bromide
98

12 Allylfuran (13) Ketone (14) PdCl₂, CuCl, O₂ 64

13 Ketone (14) Alcohol (16) NaBH₄ 95

14 Alcohol (16) Ketone (14) PCC, Celite 91

15 Ketone (14) Buergerinin F (1) 80% aq. AcOH 100

16 Buergerinin F (1) Buergerinin G (2)
RuCl₃·H₂O,

NaIO₄
77

Overall Thymidine Buergerinin F (1) ~9

Experimental Protocols
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Step 1-2: Synthesis of Glycal (3) from Thymidine The known glycal 3 was prepared in two

steps from thymidine with an overall yield of 65% following previously established literature

procedures.

Step 3: Synthesis of Alcohol (4) A solution of glycal 3 (1.50 g, 4.28 mmol) in methanol (20 mL)

was treated with 10% palladium on carbon (150 mg). The reaction mixture was stirred

overnight under a hydrogen atmosphere and then filtered through Celite, rinsing with methanol.

The crude product was purified by chromatography (2:1 hexane/EtOAc) to give 4 as a colorless

syrup (1.37 g, 87%).

Step 4: Synthesis of Ketone (5) To a stirred solution of alcohol 4 (1.30 g, 3.69 mmol) in CH₂Cl₂

(20 mL) was added Celite (2.6 g) and pyridinium chlorochromate (PCC, 1.59 g, 7.38 mmol).

The reaction mixture was stirred for 2 h at room temperature, after which the solvent was

evaporated. The residue was purified by chromatography (3:1 hexane/EtOAc) to afford ketone

5 as a white solid (1.16 g, 90%).

Step 5: Synthesis of Tertiary Alcohol (6) A solution of ketone 5 (1.10 g, 3.14 mmol) in anhydrous

THF (20 mL) was cooled to -78 °C. Vinylmagnesium bromide (1.0 M in THF, 6.3 mL, 6.3 mmol)

was added dropwise. The reaction was stirred for 30 min at -78 °C and then quenched with

saturated aqueous NH₄Cl. The product was extracted with EtOAc, and the combined organic

layers were dried and concentrated. Chromatography (5:1 hexane/EtOAc) gave 6 as a white

solid (1.12 g, 94%).

Step 6: Synthesis of Diol (7) To a solution of tertiary alcohol 6 (1.0 g, 2.63 mmol) in anhydrous

THF (15 mL) at 0 °C was added borane-tetrahydrofuran complex (1.0 M in THF, 5.3 mL, 5.3

mmol). The mixture was stirred for 12 h at room temperature. The reaction was cooled to 0 °C,

and 3 M aqueous NaOH (2.6 mL) and 30% H₂O₂ (2.6 mL) were added. After stirring for 30 min

at room temperature, the product was extracted with EtOAc. The combined organic layers were

dried and concentrated, and the residue was purified by chromatography (1:1 hexane/EtOAc)

to give diol 7 as a colorless syrup (1.0 g, 96%).

Step 7: Synthesis of Ethylidene Acetal (8) A solution of diol 7 (950 mg, 2.39 mmol) and p-

toluenesulfonic acid monohydrate (45 mg, 0.24 mmol) in ethyl vinyl ether (10 mL) was stirred

for 1 h at room temperature. The reaction was quenched with saturated aqueous NaHCO₃ and

the product was extracted with EtOAc. The organic layer was dried and concentrated.
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Chromatography (5:1 hexane/EtOAc) afforded 8 as a colorless syrup (800 mg, 79%) as a 12:1

inseparable mixture of diastereomers.

Step 8: Synthesis of Furan (10) A solution of acetal 8 (750 mg, 1.77 mmol) and a catalytic

amount of p-TsOH in methanol was stirred, leading to the formation of furan 10 (675 mg, 95%).

Step 9: Synthesis of Tosylate (11) To a solution of furan 10 (650 mg, 1.61 mmol) in pyridine (10

mL) at 0 °C was added p-toluenesulfonyl chloride (460 mg, 2.42 mmol). The reaction was

stirred for 12 h at room temperature, then quenched with water. The product was extracted with

EtOAc, washed with 1 M HCl and brine, dried, and concentrated to give tosylate 11 (880 mg,

98%).

Step 10: Synthesis of Alcohol (12) To a solution of tosylate 11 (850 mg, 1.52 mmol) in

anhydrous THF (15 mL) at 0 °C was added LiAlH₄ (115 mg, 3.04 mmol). The mixture was

stirred for 30 min at room temperature and then quenched by the sequential addition of water,

15% aqueous NaOH, and water. The resulting solid was filtered off, and the filtrate was

concentrated. Chromatography (3:1 hexane/EtOAc) gave alcohol 12 (470 mg, 80%).

Step 11: Synthesis of Allylfuran (13) A solution of alcohol 12 (450 mg, 1.16 mmol) in anhydrous

THF (10 mL) was treated with vinylmagnesium bromide (1.0 M in THF, 2.3 mL, 2.3 mmol) at

-78 °C. The reaction was warmed to room temperature and stirred for 1 h before being

quenched with saturated aqueous NH₄Cl. The product was extracted with EtOAc, and the

organic layer was dried and concentrated to give allylfuran 13 (470 mg, 98%).

Step 12: Synthesis of Ketone (14) A mixture of PdCl₂ (19 mg, 0.11 mmol) and CuCl (108 mg,

1.09 mmol) in 10:1 DMF/H₂O (5.5 mL) was stirred under an oxygen atmosphere for 1 h. A

solution of allylfuran 13 (450 mg, 1.09 mmol) in DMF (5 mL) was added, and the mixture was

stirred for 20 h at room temperature under an oxygen atmosphere. The reaction was quenched

with water and extracted with ether. The organic layer was washed with brine, dried, and

concentrated. Chromatography (5:1 hexane/EtOAc) gave ketone 14 (300 mg, 64%) as an 8:1

mixture with an aldehyde byproduct.

Step 13: Synthesis of Alcohol (16) To a solution of ketone 14 (280 mg, 0.65 mmol) in methanol

(5 mL) at 0 °C was added NaBH₄ (50 mg, 1.3 mmol). After stirring for 30 min, the reaction was

quenched with acetone and the solvent was evaporated. The residue was purified by

chromatography (3:1 hexane/EtOAc) to give alcohol 16 (265 mg, 95%).
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Step 14: Re-oxidation to Ketone (14) To a solution of alcohol 16 (250 mg, 0.58 mmol) in CH₂Cl₂

(5 mL) was added Celite (500 mg) and PCC (250 mg, 1.16 mmol). The mixture was stirred for 2

h at room temperature, and the solvent was evaporated. Chromatography (5:1 hexane/EtOAc)

afforded pure ketone 14 (225 mg, 91%).

Step 15: Synthesis of Buergerinin F (1) A solution of ketone 14 (210 mg, 0.49 mmol) in 80%

aqueous acetic acid (5 mL) was refluxed for 1 h. The solvent was removed under reduced

pressure to give Buergerinin F (1) in quantitative yield (83 mg).

Step 16: Synthesis of Buergerinin G (2) To a stirred solution of Buergerinin F (1) (20 mg, 0.12

mmol) in 1:1:1 CCl₄/acetonitrile/H₂O (1.5 mL) were added sodium bicarbonate (65 mg, 0.78

mmol) and sodium periodate (140 mg, 0.65 mmol). After 15 min, ruthenium(III) chloride hydrate

(10 mg, 0.05 mmol) was added. After 22 h of stirring, brine was added, and the product was

extracted with CH₂Cl₂. The organic layer was dried and concentrated, and the product was

purified by chromatography (1:4 hexane/EtOAc) to give Buergerinin G (2) as a white solid (17

mg, 77%).[1]

Conclusion
The detailed synthetic route and protocols provided herein for Buergerinin F and G offer a

valuable resource for chemists engaged in natural product synthesis and drug discovery. The

successful 16-step synthesis, with a respectable overall yield, demonstrates a practical

approach to this class of molecules. The methodologies employed are robust and can likely be

adapted for the synthesis of other Buergerinin analogues, including the elusive Buergerinin B,

thereby facilitating further investigation into their biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Total Synthesis of Buergerinin F and G: An Application
Note and Detailed Protocol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b591352#total-synthesis-of-buergerinin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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